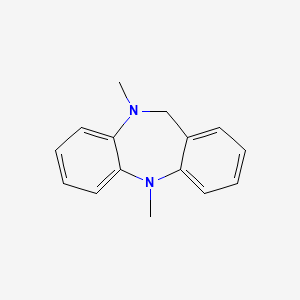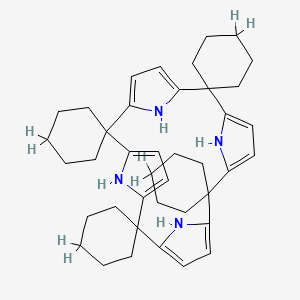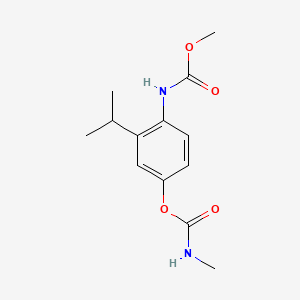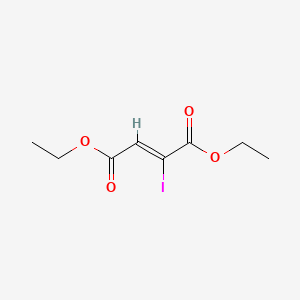![molecular formula C47H56BNO3 B13740937 N-[4-Methyl-7-methoxycoumarin]-N,N,N-tributylammonium tetraphenylborate](/img/structure/B13740937.png)
N-[4-Methyl-7-methoxycoumarin]-N,N,N-tributylammonium tetraphenylborate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-Methyl-7-methoxycoumarin]-N,N,N-tributylammonium tetraphenylborate is a complex organic compound that combines the structural features of coumarin and tetraphenylborate. Coumarins are a class of compounds known for their diverse biological activities and applications in various fields, including medicine and industry. Tetraphenylborate, on the other hand, is often used in the preparation of other tetraphenylborate salts and is known for its solubility in organic solvents .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-Methyl-7-methoxycoumarin]-N,N,N-tributylammonium tetraphenylborate typically involves the alkylation of 7-hydroxy-4-methylcoumarin with tributylamine, followed by the reaction with tetraphenylborate. The reaction conditions often include the use of dry acetone and anhydrous potassium carbonate at elevated temperatures .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, ensuring the use of appropriate solvents, catalysts, and reaction conditions to achieve high yields and purity .
Analyse Chemischer Reaktionen
Types of Reactions
N-[4-Methyl-7-methoxycoumarin]-N,N,N-tributylammonium tetraphenylborate can undergo various chemical reactions, including:
Oxidation: The coumarin moiety can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the coumarin structure, potentially altering its biological activity.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the coumarin ring
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated coumarin derivatives, while reduction could produce dihydrocoumarin compounds .
Wissenschaftliche Forschungsanwendungen
N-[4-Methyl-7-methoxycoumarin]-N,N,N-tributylammonium tetraphenylborate has several scientific research applications:
Chemistry: Used as a fluorescent probe due to the coumarin moiety’s fluorescence properties.
Biology: Investigated for its potential antibacterial and antifungal activities.
Medicine: Explored for its potential therapeutic effects, including anticancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials and as a reagent in organic synthesis .
Wirkmechanismus
The mechanism of action of N-[4-Methyl-7-methoxycoumarin]-N,N,N-tributylammonium tetraphenylborate involves its interaction with various molecular targets. The coumarin moiety can intercalate with DNA, inhibiting the replication of certain microorganisms. Additionally, the compound can disrupt bacterial cell membranes, leading to cell lysis. The tetraphenylborate component may enhance the compound’s solubility and facilitate its transport across cell membranes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
7-Methoxy-4-methylcoumarin: Shares the coumarin core structure but lacks the tributylammonium and tetraphenylborate components.
4-Methyl-7-hydroxycoumarin: Another coumarin derivative with similar biological activities.
Tetraphenylborate Salts: Various salts containing the tetraphenylborate anion, used in different chemical applications
Uniqueness
N-[4-Methyl-7-methoxycoumarin]-N,N,N-tributylammonium tetraphenylborate is unique due to its combination of coumarin and tetraphenylborate, which imparts distinct chemical and biological properties. This combination enhances its solubility, fluorescence, and potential therapeutic effects compared to other similar compounds .
Eigenschaften
Molekularformel |
C47H56BNO3 |
|---|---|
Molekulargewicht |
693.8 g/mol |
IUPAC-Name |
tetraphenylboranuide;tributyl-[(7-methoxy-2-oxochromen-4-yl)methyl]azanium |
InChI |
InChI=1S/C24H20B.C23H36NO3/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24;1-5-8-13-24(14-9-6-2,15-10-7-3)18-19-16-23(25)27-22-17-20(26-4)11-12-21(19)22/h1-20H;11-12,16-17H,5-10,13-15,18H2,1-4H3/q-1;+1 |
InChI-Schlüssel |
CUTHASVAKJBGOX-UHFFFAOYSA-N |
Kanonische SMILES |
[B-](C1=CC=CC=C1)(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.CCCC[N+](CCCC)(CCCC)CC1=CC(=O)OC2=C1C=CC(=C2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2S)-2-[acetyl(16-methylheptadecyl)amino]-5-amino-5-oxopentanoic acid](/img/structure/B13740858.png)
![4,4,5,5-Tetrafluoro-5-[(1,1,1,2,3,3,3-heptafluoropropan-2-yl)oxy]pentanoic acid](/img/structure/B13740866.png)






![1-(1-(1-methyl-1H-benzo[d]imidazol-2-yl)ethyl)hydrazine](/img/structure/B13740893.png)
![Benzenesulfonamide, 3-[(5-amino-9,10-dihydro-4,8-dihydroxy-9,10-dioxo-1-anthracenyl)amino]-](/img/structure/B13740902.png)
![[2-(4-acetamidophenyl)-2-oxoethyl] N-ethylcarbamodithioate](/img/structure/B13740906.png)


